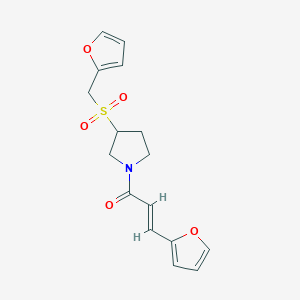
(E)-3-(furan-2-yl)-1-(3-((furan-2-ylmethyl)sulfonyl)pyrrolidin-1-yl)prop-2-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-3-(furan-2-yl)-1-(3-((furan-2-ylmethyl)sulfonyl)pyrrolidin-1-yl)prop-2-en-1-one is a useful research compound. Its molecular formula is C16H17NO5S and its molecular weight is 335.37. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound (E)-3-(furan-2-yl)-1-(3-((furan-2-ylmethyl)sulfonyl)pyrrolidin-1-yl)prop-2-en-1-one, often referred to as a furan-based derivative, has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, supported by data tables and research findings.
Synthesis
The synthesis of this compound typically involves multicomponent reactions (MCRs), which are efficient in producing complex molecules from simple starting materials. For instance, a reported method includes the reaction of furan derivatives with pyrrolidine and sulfonyl reagents under controlled conditions to yield the target compound with good yields and purity .
Antimicrobial Activity
Research indicates that furan derivatives possess significant antimicrobial properties. In a comparative study, various furan-containing compounds were tested against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The results demonstrated that the compound exhibited notable inhibitory effects, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL against S. aureus, indicating strong antibacterial activity .
Antifungal Properties
In addition to antibacterial effects, furan derivatives have shown antifungal activity. Studies have demonstrated that compounds similar to this compound can inhibit fungal growth effectively, making them potential candidates for antifungal drug development .
Anti-inflammatory Effects
The anti-inflammatory properties of furan derivatives have also been documented. Research shows that these compounds can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by excessive inflammation .
The biological activity of this compound is believed to be mediated through interaction with specific cellular receptors or enzymes involved in inflammation and microbial resistance. For instance, some studies suggest that these compounds may act as inhibitors of key enzymes in bacterial cell wall synthesis or disrupt cellular signaling pathways associated with inflammation .
Case Study 1: Antibacterial Efficacy
A study evaluated the antibacterial efficacy of various furan derivatives, including the target compound. The results indicated that the compound significantly reduced bacterial viability in vitro, particularly against S. aureus, with an observed MIC of 6 µg/mL. This suggests its potential as a lead compound for developing new antibiotics .
Case Study 2: Anti-inflammatory Activity
In a model of acute inflammation induced by lipopolysaccharide (LPS), the administration of the compound resulted in a marked decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6. This highlights its potential role in managing inflammatory diseases .
Data Tables
| Biological Activity | MIC Value (µg/mL) | Target Organism |
|---|---|---|
| Antibacterial | 3.12 - 12.5 | Staphylococcus aureus |
| Antifungal | Not specified | Various fungal strains |
| Anti-inflammatory | N/A | In vitro models |
特性
IUPAC Name |
(E)-3-(furan-2-yl)-1-[3-(furan-2-ylmethylsulfonyl)pyrrolidin-1-yl]prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO5S/c18-16(6-5-13-3-1-9-21-13)17-8-7-15(11-17)23(19,20)12-14-4-2-10-22-14/h1-6,9-10,15H,7-8,11-12H2/b6-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWIPXZZKHYEHGW-AATRIKPKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1S(=O)(=O)CC2=CC=CO2)C(=O)C=CC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CC1S(=O)(=O)CC2=CC=CO2)C(=O)/C=C/C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














